Comparative Potency: SIK-IN-1 Demonstrates ~100-Fold Higher Potency on SIK1 vs. YKL-05-099
In direct comparison of IC50 values obtained under cell-free assay conditions, SIK-IN-1 exhibits approximately 100-fold greater potency against SIK1 (IC50 = 0.1 nM ) than the widely used pan-SIK inhibitor YKL-05-099 (SIK1 IC50 = 10 nM ). This substantial difference in target affinity establishes SIK-IN-1 as a superior option for achieving maximal target engagement at lower compound concentrations.
| Evidence Dimension | Potency against SIK1 (IC50) |
|---|---|
| Target Compound Data | 0.1 nM |
| Comparator Or Baseline | YKL-05-099: 10 nM |
| Quantified Difference | 100-fold higher potency |
| Conditions | Cell-free enzymatic assay (standard kinase inhibition assay) |
Why This Matters
This ~100-fold increase in potency against SIK1 allows for lower effective dosing in experiments, which can reduce the risk of off-target effects, compound toxicity, and solubility issues, thereby yielding cleaner and more reliable data.
